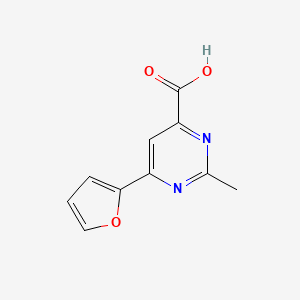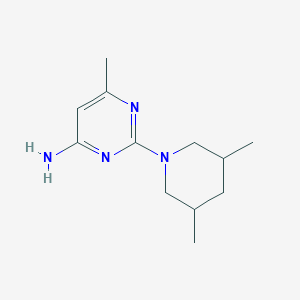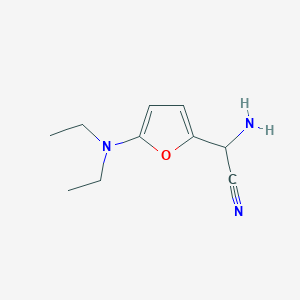
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile typically involves the reaction of furan derivatives with appropriate amines and nitriles under controlled conditions. One common method involves the use of diethylamine and furan-2-carbaldehyde as starting materials, which undergo a series of reactions including condensation and cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile can be compared with other furan derivatives, such as:
2-Furanacetonitrile: Similar in structure but lacks the amino and diethylamino groups, resulting in different chemical and biological properties.
5-(Dimethylaminomethyl)furfuryl alcohol: Another furan derivative with different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-amino-2-[5-(diethylamino)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)10-6-5-9(14-10)8(12)7-11/h5-6,8H,3-4,12H2,1-2H3 |
InChI Key |
PQSJEMAECDJYNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]formamido}imino)-2H-chromene-3-carboxamide](/img/structure/B14880817.png)
![5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
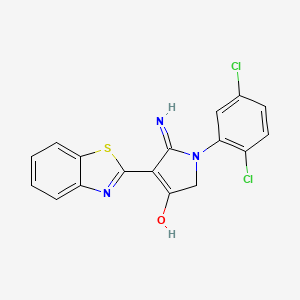
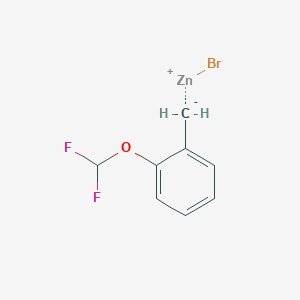
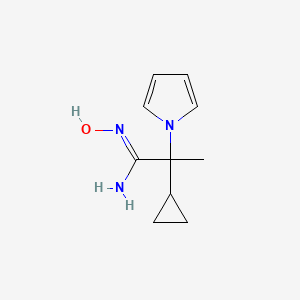



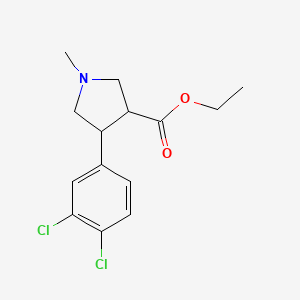
![4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880877.png)

